1-Fluoro-3,5-diiodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

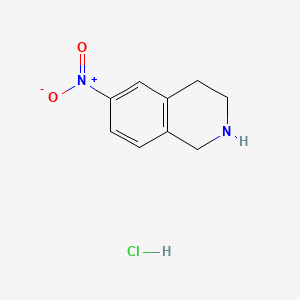

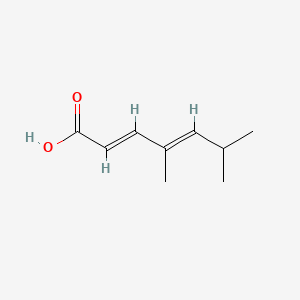

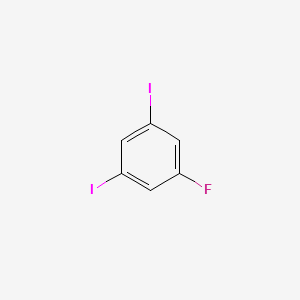

1-Fluoro-3,5-diiodobenzene is a compound with the molecular formula C6H3FI2 . It has a molecular weight of 347.89 g/mol . The compound is also known by other names such as 1,3-DIIODO-5-FLUOROBENZENE and Benzene, 1-fluoro-3,5-diiodo- .

Molecular Structure Analysis

The InChI representation of 1-Fluoro-3,5-diiodobenzene isInChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H . The Canonical SMILES representation is C1=C(C=C(C=C1I)I)F . Chemical Reactions Analysis

While specific chemical reactions involving 1-Fluoro-3,5-diiodobenzene are not available, it’s worth noting that fluorinated benzene compounds can participate in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis

1-Fluoro-3,5-diiodobenzene has a density of 2.5±0.1 g/cm³ . It has a boiling point of 276.0±20.0 °C at 760 mmHg . The compound has a molar refractivity of 52.1±0.3 cm³ . It has no hydrogen bond donors or acceptors and no freely rotating bonds . The compound has a polar surface area of 0 Ų and a polarizability of 20.6±0.5 10^-24 cm³ .Scientific Research Applications

Charge Control in SNAr Reactions : A study by Cervera, Marquet, and Martin (1996) explored the reactions of various halogenonitrobenzenes, providing insights into substitution reactions relevant to compounds like 1-Fluoro-3,5-diiodobenzene. They found that the nature of nucleophiles significantly influences the substitution patterns in these compounds, with implications for their reactivity and applications in organic synthesis (Cervera, Marquet, & Martin, 1996).

Organometallic Chemistry and Catalysis : Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes in organometallic chemistry and catalysis. They highlighted the reduced electron-donating ability of fluorinated benzenes, which impacts their interaction with metal centers, a property likely relevant to 1-Fluoro-3,5-diiodobenzene (Pike, Crimmin, & Chaplin, 2017).

Vicarious Electrophilic Substitution : Banks et al. (1999) studied the vicarious electrophilic substitution reactions of various benzenes, which is applicable to understanding the chemical behavior of 1-Fluoro-3,5-diiodobenzene in different reaction conditions (Banks et al., 1999).

Serum Amino Acids Determination : The reaction of 1-fluoro-2,4 dinitrobenzene with amino acids was investigated by R. D. Rapp (1963) as a method for determining serum amino acids, suggesting potential biochemical applications for similar fluorinated benzenes (Rapp, 1963).

Molecular Rearrangement with Cysteine : Burchfield (1958) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine. This study is relevant for understanding the interaction of 1-Fluoro-3,5-diiodobenzene with biological molecules, particularly in the context of protein analysis and toxicology (Burchfield, 1958).

C−H···F Interactions in Crystal Structures : Thalladi et al. (1998) discussed the C−H···F interactions in crystalline fluorobenzenes. This is crucial for understanding the solid-state properties of 1-Fluoro-3,5-diiodobenzene, which may impact its use in material sciences (Thalladi et al., 1998).

Practical Fluorination of Compounds : Kitamura et al. (2011) reported on a practical method for fluorinating 1,3-dicarbonyl compounds, a technique that could be applicable to the synthesis or modification of 1-Fluoro-3,5-diiodobenzene (Kitamura et al., 2011).

Safety and Hazards

1-Fluoro-3,5-diiodobenzene may cause eye and skin irritation . It may also cause irritation of the digestive tract if swallowed, and respiratory tract irritation if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 1-Fluoro-3,5-diiodobenzene are not available, it’s worth noting that fluorinated benzene compounds are often used as building blocks in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . They can also be used in the synthesis of key intermediates for other compounds .

Mechanism of Action

Target of Action

1-Fluoro-3,5-diiodobenzene is a highly fluorinated and iodinated benzene derivative. The molecule contains two iodine atoms at position 3 and 5 and one fluorine atom at position 1 of the benzene ring . This suggests that 1-Fluoro-3,5-diiodobenzene may also interact with magnesium or similar elements.

Mode of Action

. This suggests that 1-Fluoro-3,5-diiodobenzene may also exhibit increased reactivity, potentially leading to various chemical transformations.

properties

IUPAC Name |

1-fluoro-3,5-diiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSQOZKFAENLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697870 |

Source

|

| Record name | 1-Fluoro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123629-53-8 |

Source

|

| Record name | 1-Fluoro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-[1,2]Oxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)